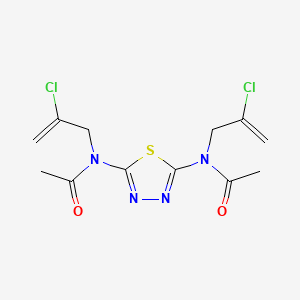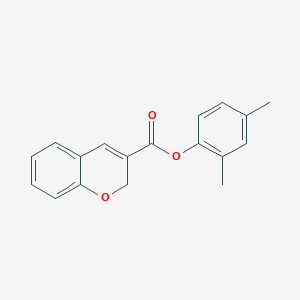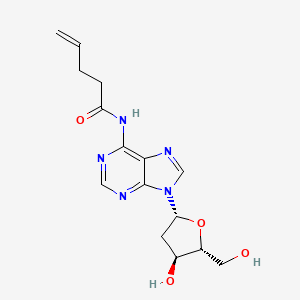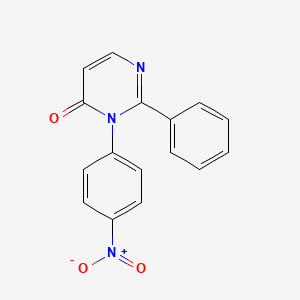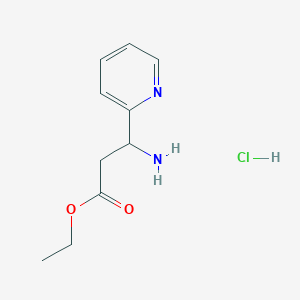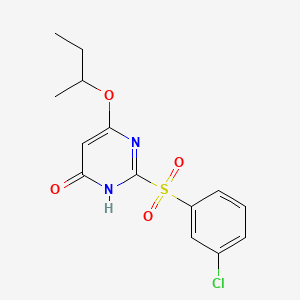
4(1H)-Pyrimidinone, 2-((3-chlorophenyl)sulfonyl)-6-(1-methylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a base such as potassium carbonate.
Sulfonylation: The 3-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of sec-butyl ketone or sec-butyl carboxylic acid derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl-containing enzymes or proteins.
相似化合物的比较
Similar Compounds
6-(sec-Butoxy)-2-((3-methylphenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a chlorine atom.
6-(sec-Butoxy)-2-((3-fluorophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
6-(sec-Butoxy)-2-((3-bromophenyl)sulfonyl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The unique combination of the sec-butoxy group and the 3-chlorophenylsulfonyl group in 6-(sec-Butoxy)-2-((3-chlorophenyl)sulfonyl)pyrimidin-4(3H)-one may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.
属性
CAS 编号 |
284681-80-7 |
|---|---|
分子式 |
C14H15ClN2O4S |
分子量 |
342.8 g/mol |
IUPAC 名称 |
4-butan-2-yloxy-2-(3-chlorophenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O4S/c1-3-9(2)21-13-8-12(18)16-14(17-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI 键 |
JAGUNJXHEZIXFZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


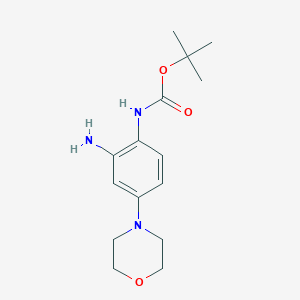
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
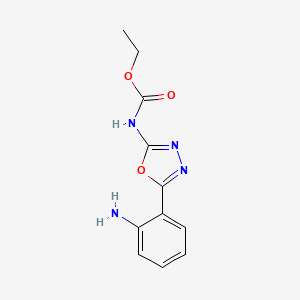
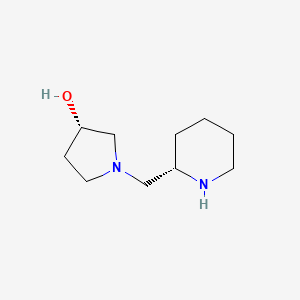
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


